Slk/stk10-IN-1 is a potent dual inhibitor targeting SLK (STE20-like kinase) and STK10 (serine/threonine kinase 10), both of which are serine/threonine kinases involved in critical cellular processes such as cell migration, proliferation, and the regulation of the ezrin/radixin/moesin family of proteins. These kinases share similar ATP-binding sites, differing by only one amino acid, which presents a unique opportunity for selective inhibition. The compound has shown nanomolar potency and good selectivity against off-targets in various assays, making it a significant candidate for further research in cancer therapeutics and cellular signaling pathways .
The development of Slk/stk10-IN-1 emerged from a series of structure-activity relationship studies aimed at optimizing dual inhibitors of SLK and STK10. Initial compounds were identified through high-throughput screening and subsequent optimization led to the discovery of this specific compound, which demonstrated enhanced binding affinity and selectivity .
Slk/stk10-IN-1 is classified as a small-molecule kinase inhibitor. Its chemical structure features an anilino-quinoline scaffold, which is common among many kinase inhibitors. The compound's IUPAC name is 3-(3-chloroanilino)-4-(2-methoxyphenyl)pyrrole-2,5-dione, and its molecular formula is C17H13ClN2O3 .
The synthesis of Slk/stk10-IN-1 typically involves multi-step organic reactions, including the formation of the pyrrole core and subsequent functionalization at specific positions to enhance selectivity and potency. The synthetic route often employs techniques such as:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and composition of the final product .
Slk/stk10-IN-1's molecular structure features a pyrrole ring with various substituents that contribute to its biological activity. Key structural components include:
The molecular weight of Slk/stk10-IN-1 is approximately 328.75 g/mol, with a solubility profile indicating good solubility in dimethyl sulfoxide at concentrations up to 80 mg/mL .
Slk/stk10-IN-1 primarily functions through competitive inhibition at the ATP-binding site of SLK and STK10. The compound's binding interactions include:
Co-crystallization studies have provided insights into the specific interactions between Slk/stk10-IN-1 and its target kinases, revealing a consistent binding mode across both SLK and STK10 .
The mechanism of action for Slk/stk10-IN-1 involves the inhibition of SLK and STK10 activity through competitive binding to their ATP-binding sites. This inhibition leads to:
In vitro assays have demonstrated that Slk/stk10-IN-1 effectively reduces cellular activity associated with these kinases, showcasing its potential therapeutic effects in cancer models .
Key physical properties include:
Relevant chemical properties include:
Slk/stk10-IN-1 has potential applications in various scientific fields, particularly in cancer research where SLK and STK10 are implicated in tumor progression and metastasis. Its ability to selectively inhibit these kinases makes it a valuable tool for studying their biological roles and could lead to new therapeutic strategies against cancers that exhibit dysregulated SLK or STK10 activity .
SLK (STE20-like kinase) and STK10 (serine/threonine kinase 10, also known as LOK) belong to the STE20 family of serine/threonine kinases, characterized by a highly conserved N-terminal catalytic domain and regulatory C-terminal regions. Both kinases share significant structural homology, featuring a central kinase domain that adopts a typical bilobal fold common to protein kinases. Structural analyses reveal that STK10 contains an N-terminal kinase domain followed by a regulatory tail that includes a coiled-coil region involved in subcellular localization and protein-protein interactions. Crystal structures of STK10 (e.g., PDB 4USD, 4USE) demonstrate its ability to adopt both active and inactive conformations, with activation loop phosphorylation serving as a critical regulatory mechanism [5]. SLK similarly possesses a conserved kinase domain and a C-terminal domain that facilitates autophosphorylation and substrate recognition. Both kinases are classified under the germinal center kinase (GCK) subfamily within the STE20 group, characterized by their roles in stress response and cytoskeletal regulation [2] [5].
SLK and STK10 orchestrate critical cellular processes through overlapping yet distinct signaling networks:
Table 1: Key Functional Attributes of SLK and STK10
| Function | SLK | STK10 | Shared Mechanisms |
|---|---|---|---|
| Substrate Phosphorylation | ERM proteins, Paxillin | ERM proteins, PLK1 | ERM activation at conserved Thr residues |
| Migration Regulation | Focal adhesion disassembly | T-cell migration suppression | Actin-cytoskeleton remodeling |
| Disease Relevance | Metastasis suppression | Tumor suppressor in leukemia | Oncogenic signaling modulation |
| Signaling Pathways | MAPK, Hippo | MEK1-ERK, Cell cycle checkpoints | Cytoskeletal reorganization |
Dysregulation of SLK and STK10 is mechanistically linked to pathological states:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5